N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic acetamide derivative characterized by a hexahydroquinazolinone core and a substituted aryl group. Its structure combines a bicyclic 3,4,5,6,7,8-hexahydroquinazolin-4-one scaffold with a 4-bromo-2-fluorophenyl acetamide side chain. This compound is of interest due to its structural complexity, which may confer unique physicochemical and biological properties compared to simpler acetamides.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c1-10-20-14-5-3-2-4-12(14)17(24)22(10)9-16(23)21-15-7-6-11(18)8-13(15)19/h6-8H,2-5,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMLNHYLUQMTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with amides or amines under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The halogen atoms (bromo and fluoro) on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of phenyl-substituted derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on core scaffolds, substituents, synthesis methods, and key findings.
Quinazolinone-Based Acetamides
Compounds sharing the quinazolinone core but differing in substituents and saturation levels:
Key Observations :
- Halogen substituents (Br, F) enhance electron-withdrawing effects and metabolic stability compared to non-halogenated analogs .
Bromophenyl-Substituted Acetamides
Compounds featuring brominated aryl groups but distinct core structures:
Key Observations :
- Hybrid structures (e.g., quinazolinone-thiazolidinone in ) exhibit enhanced intermolecular interactions but increased synthetic complexity.
Thioacetamide Derivatives
Compounds with sulfur-containing linkages:
Key Observations :
- The target compound’s amide linkage (vs.
- Thioacetamide derivatives (e.g., ) are more prone to oxidation but offer versatile reactivity for functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
